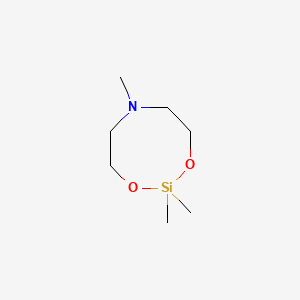![molecular formula C14H24BrNO2 B13939125 tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 2-(bromomethyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl group and the carboxylate ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a carboxylic acid or ketone.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate biological pathways, leading to various effects depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylethyl 2-(chloromethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- 1,1-Dimethylethyl 2-(iodomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- 1,1-Dimethylethyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
1,1-Dimethylethyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or functional groups may not be as effective.
Propiedades
Fórmula molecular |
C14H24BrNO2 |
|---|---|
Peso molecular |
318.25 g/mol |
Nombre IUPAC |
tert-butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-10H2,1-3H3 |
Clave InChI |
JNZZNSZPAZRYTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)
![6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13939052.png)


![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)


![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)




